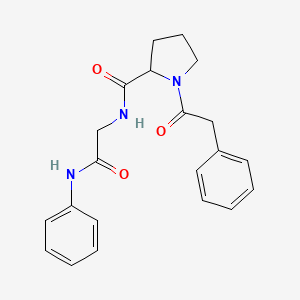
N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, also known as APICA, is a synthetic compound that belongs to the family of pyrrolidine derivatives. APICA has been found to have a wide range of biological activities and has been extensively studied for its potential use in scientific research.
Mechanism of Action
The exact mechanism of action of N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is not fully understood. However, it has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter activity, N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been found to have a variety of other biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has also been found to have anti-inflammatory effects, which may help to reduce the risk of chronic diseases such as heart disease and diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide in lab experiments is that it has a well-defined chemical structure, which makes it easier to study its effects on biological systems. However, one limitation of using N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is that it can be difficult to obtain in large quantities, which may limit its use in certain types of experiments.
Future Directions
There are many potential future directions for research on N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide. One area of interest is the development of new drugs based on the structure of N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, which may have improved therapeutic properties. Another area of interest is the study of the effects of N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide on different types of cells and tissues, which may help to identify new applications for this compound. Additionally, research on the toxicity and safety of N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is needed to determine its potential use as a therapeutic agent.
Synthesis Methods
N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide can be synthesized by reacting N-(2-bromoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide with aniline in the presence of a palladium catalyst. The resulting product is then treated with oxalyl chloride and dimethylformamide to obtain the final compound.
Scientific Research Applications
N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been found to have a variety of applications in scientific research. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-19(23-17-10-5-2-6-11-17)15-22-21(27)18-12-7-13-24(18)20(26)14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,22,27)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZFXDQEYMFOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,3-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531802.png)

![N-[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7531818.png)

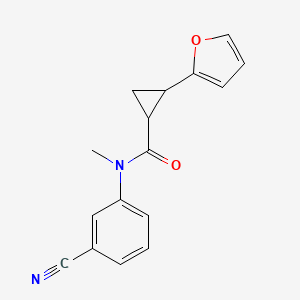

![N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531855.png)
![N-(3-{1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531861.png)
![N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531865.png)
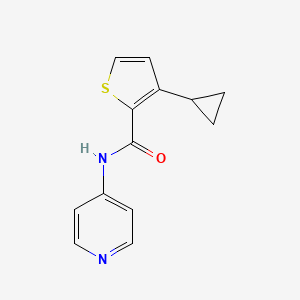
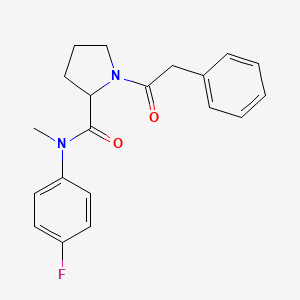
![1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7531896.png)
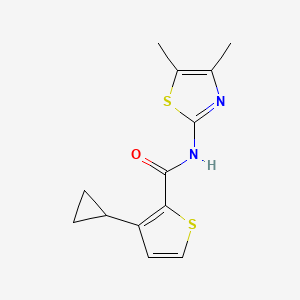
![2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531907.png)